molecular formula C20H18N4O2 B2526035 N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 1021106-25-1

N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2526035
CAS No.: 1021106-25-1
M. Wt: 346.39
InChI Key: APCQFHXVCSZODS-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that features an indole core, a 1,3,4-oxadiazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and the use of automated synthesizers.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Hydrazides.

    Substitution: Halogenated or nitro-substituted indoles.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide: shares structural similarities with other indole and oxadiazole derivatives, such as:

Uniqueness

Biological Activity

N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound that integrates an indole structure with an oxadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial, antiviral, and anticancer agent, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4OC_{20}H_{18}N_{4}O, with a molecular weight of 346.4 g/mol. The compound features a benzyl group attached to an acetamide and an indole ring substituted with a 5-methyl-1,3,4-oxadiazole.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains. In one study focusing on oxadiazole derivatives, it was found that these compounds displayed potent activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL
N-benzyl...P. aeruginosa16 µg/mL

Antiviral Activity

The antiviral potential of oxadiazole derivatives has also been investigated. The mechanism involves interference with viral replication processes. Compounds similar to this compound have shown effectiveness against viruses such as HIV and influenza .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15 ± 3Apoptosis induction
HeLa (Cervical)12 ± 2Caspase activation
A549 (Lung)10 ± 1Bcl-2 modulation

Case Studies

A recent study evaluated the biological activity of various indole-based oxadiazoles, including N-benzyl derivatives. The results indicated significant antiproliferative effects against several cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity .

In another investigation focusing on the synthesis and screening of oxadiazole derivatives for anti-inflammatory and anticancer activities, it was found that specific substitutions on the indole scaffold could significantly enhance cytotoxicity .

Properties

IUPAC Name

N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-22-23-20(26-14)17-12-24(18-10-6-5-9-16(17)18)13-19(25)21-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCQFHXVCSZODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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